molecular formula C20H13FN2O2S2 B11329743 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11329743
M. Wt: 396.5 g/mol
InChI Key: XKDKRDLYPCILMX-UHFFFAOYSA-N
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Description

N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a fluorophenyl group, and an isothiochromene moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazole intermediate.

    Formation of the Isothiochromene Moiety: The isothiochromene moiety is synthesized through a cyclization reaction involving a suitable precursor, such as a thiochromanone derivative.

    Coupling Reactions: The final step involves coupling the thiazole and isothiochromene intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Alcohols: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including infectious diseases and inflammatory conditions.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Signal Transduction Pathways: It modulates signal transduction pathways by interacting with key proteins involved in cellular signaling, leading to altered cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but with different substituents, leading to variations in biological activity.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group but differs in the core structure, resulting in distinct chemical properties and applications.

Uniqueness

N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is unique due to its combination of a thiazole ring, fluorophenyl group, and isothiochromene moiety, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C20H13FN2O2S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C20H13FN2O2S2/c21-14-7-5-12(6-8-14)9-15-11-22-20(26-15)23-18(24)17-10-13-3-1-2-4-16(13)19(25)27-17/h1-8,10-11H,9H2,(H,22,23,24)

InChI Key

XKDKRDLYPCILMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F

Origin of Product

United States

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